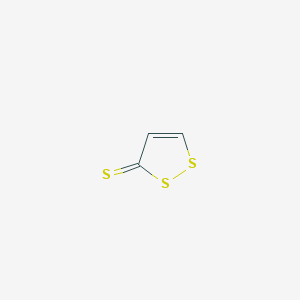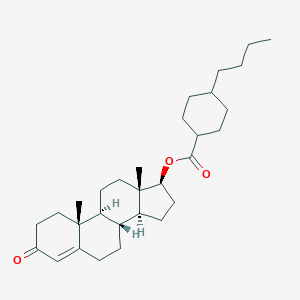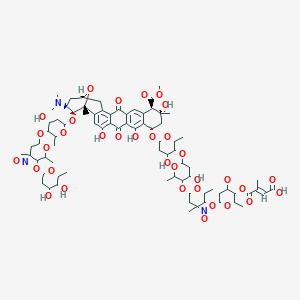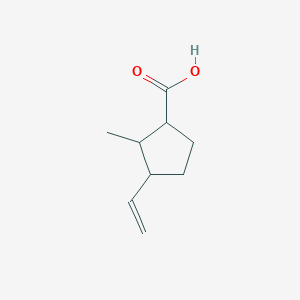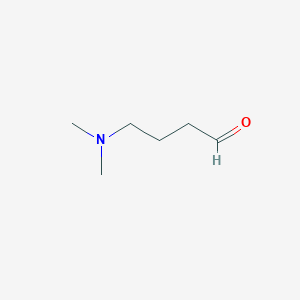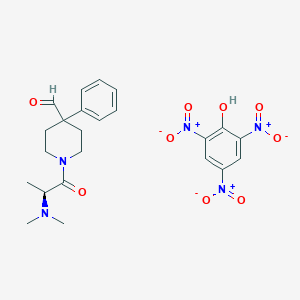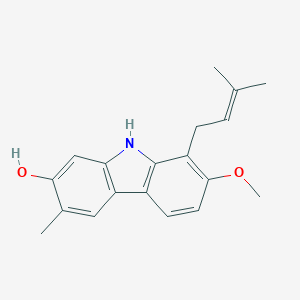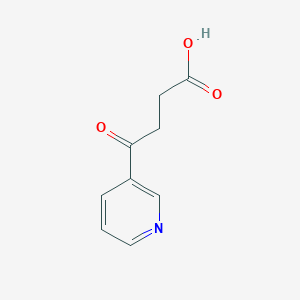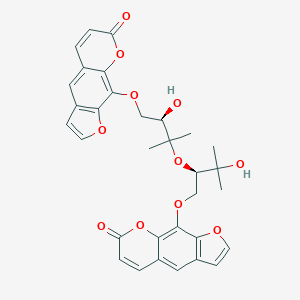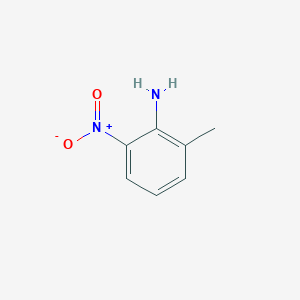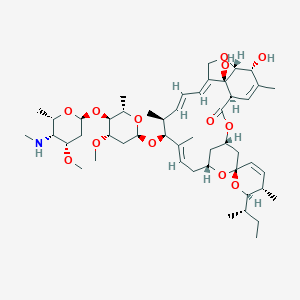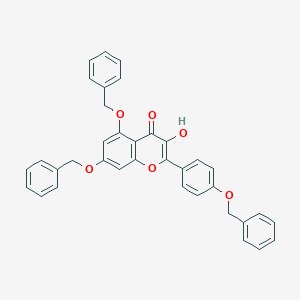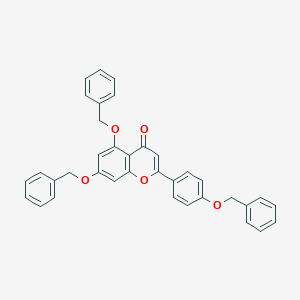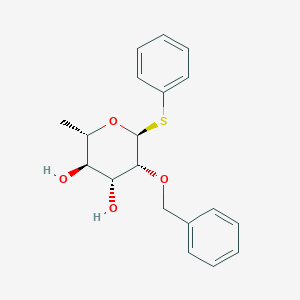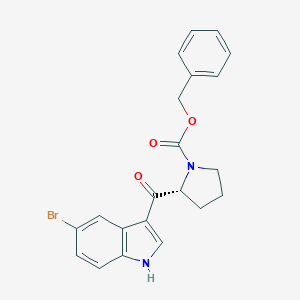
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate often involves electrophilic substitution reactions and cyclization processes such as Japp-Klingemann and Fischer indole cyclization reactions. For instance, a series of novel derivatives were synthesized starting from 4-bromo aniline, utilizing electrophilic substitution and cyclization reactions, with characterization performed via IR, 1H NMR, and mass spectroscopy (Mogulaiah et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate often exhibits interesting features such as the inclination between different ring systems and the coplanarity of substituent groups with the core structure. For example, in certain compounds, the indole and central pyrrole ring systems are inclined to one another, and the substituent groups like carbonitrile are almost coplanar with their attached ring systems, which influences the compound's chemical reactivity and physical properties (Vimala et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate derivatives can be influenced by the presence of the indole and pyrrolidine moieties. For instance, the Sonogashira coupling and intramolecular alkyne-carbonyl metathesis process have been utilized for the synthesis of novel benzo-fused compounds, demonstrating the versatility of such structures in chemical synthesis (Nayak & Kim, 2015).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate derivatives are critical for their application in various domains. For example, the crystalline structure, including the inclination between ring systems and hydrogen bonding patterns, significantly affects the compound's solubility and stability, which is crucial for its potential applications in medicinal chemistry and material science (Karthikeyan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study by Mogulaiah, Sundar, and Tasleem (2018) demonstrated the synthesis of novel derivatives of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate through electrophilic substitution reactions. These compounds were characterized using spectroscopic methods, highlighting the compound's role in the development of new chemical entities (Mogulaiah, Sundar, & Tasleem, 2018).
Catalytic Applications
In another study, Shinde et al. (2021) explored the Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indoles with maleimides, leading to the creation of isogranulatimide alkaloid analogues. This research underscores the compound's utility in facilitating complex catalytic transformations (Shinde, Rangan, Kumar, & Kumar, 2021).
Stereoselective Synthesis
Research conducted by Tamazawa et al. (1986) on a closely related compound, involved in stereoselective synthesis, provided insights into the synthesis of enantiomers with potential as calcium antagonists. This study is crucial for understanding the stereochemical aspects and the biological implications of synthesized compounds (Tamazawa, Arima, Kojima, Isomura, Okada, Fujita, Furuya, Takenaka, Inagaki, & Terai, 1986).
Carboxylation Processes
The work of Nemoto et al. (2009) on the Lewis acid-mediated carboxylation of arenes with CO2 presents a novel approach to synthesizing indole-3-carboxylic acids and pyrrole-2-carboxylic acids. This study highlights the compound's relevance in environmentally friendly chemical synthesis processes (Nemoto, Onozawa, Egusa, Morohashi, & Hattori, 2009).
Novel Synthesis Routes
The synthesis of pyrrolo[3,2-b]carbazoles, 1H-benzofuro[3,2-f]indoles, and 1H-[1]benzothieno[2,3-f]indoles as discussed by Chunchatprasert, Rao, and Shannon (1992), showcases the versatility of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate in generating complex heterocyclic systems. This research paves the way for the creation of novel compounds with potential applications in medicinal chemistry (Chunchatprasert, Rao, & Shannon, 1992).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKVBJSRGJFFN-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138537 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate | |
CAS RN |
143322-56-9 | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143322-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



